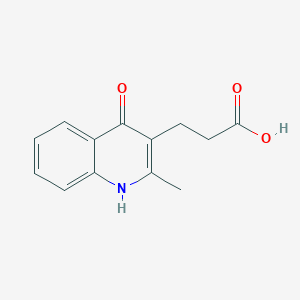

3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid

Description

Overview and significance of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid

This compound, identified by Chemical Abstracts Service registry number 22609-25-2, stands as a particularly noteworthy member of the quinoline derivative family due to its unique structural characteristics and chemical properties. The compound features a quinoline ring system substituted with a hydroxyl group at the 4-position and a methyl group at the 2-position, with a propanoic acid chain attached at the 3-position, creating a molecule with significant potential for diverse chemical transformations. This structural arrangement provides the compound with enhanced solubility properties in polar solvents due to the presence of both the hydroxyl group and the carboxylic acid functionality, while maintaining the aromatic character essential for many synthetic applications. The compound's significance extends beyond its individual properties, as it serves as a representative example of how quinoline derivatives can be functionalized to achieve specific chemical and biological properties.

The molecular architecture of this compound reflects careful consideration of structure-activity relationships common in quinoline chemistry, where the positioning of functional groups dramatically influences both reactivity and potential biological activity. The hydroxyl group at the 4-position of the quinoline ring enhances the compound's ability to participate in hydrogen bonding interactions, while the methyl substituent at the 2-position provides steric influence that can affect both chemical reactivity and molecular recognition processes. The propanoic acid side chain contributes additional functionality that can be exploited in further synthetic transformations or serve as a binding motif in biological systems. Research has demonstrated that such structural features are crucial for the development of quinoline derivatives with enhanced properties and expanded applications in various fields of chemistry and biochemistry.

Historical context in quinoline derivative research

The development and study of this compound must be understood within the broader historical framework of quinoline chemistry, which began with the discovery of quinoline itself in 1834 by German chemist Friedlieb Ferdinand Runge, who extracted it from coal tar and initially called it leukol, meaning "white oil" in Greek. This foundational discovery established quinoline as a fundamental heterocyclic structure that would become central to numerous pharmaceutical and chemical developments over the subsequent decades. The recognition of quinoline's potential led to extensive research into various substituted derivatives, including those bearing hydroxyl and carboxylic acid functionalities similar to the compound under discussion. The historical progression of quinoline chemistry has been marked by the development of increasingly sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships that govern the properties of these compounds.

The evolution of quinoline derivative research gained significant momentum in the late 19th and early 20th centuries, particularly with the development of synthetic methodologies such as the Pfitzinger reaction, which was established as a reliable method for synthesizing quinoline-4-carboxylic acids from isatin and carbonyl compounds. This synthetic approach became particularly relevant for compounds like this compound, as it provided a framework for understanding how quinoline derivatives bearing carboxylic acid functionalities could be prepared and modified. The historical development of quinoline chemistry also encompassed the recognition that hydroxylated quinoline derivatives often exhibit enhanced biological activities compared to their non-hydroxylated counterparts, leading to increased interest in compounds bearing both hydroxyl and carboxylic acid substitution patterns.

The research trajectory for quinoline derivatives has been shaped by their remarkable success in pharmaceutical applications, with over 200 biologically active quinoline and quinazoline alkaloids having been identified in nature. This extensive biological precedent provided strong motivation for the synthetic exploration of related compounds, including those with structural features similar to this compound. The historical context reveals that quinoline derivatives have consistently demonstrated their value across multiple therapeutic areas, establishing a foundation of knowledge that continues to inform current research efforts and synthetic strategies.

Position within heterocyclic chemistry

This compound occupies a particularly important position within the broader field of heterocyclic chemistry, representing a sophisticated example of how nitrogen-containing aromatic systems can be functionalized to achieve specific chemical and physical properties. The compound exemplifies the versatility of quinoline as a scaffold for synthetic elaboration, demonstrating how the incorporation of both electron-donating hydroxyl groups and electron-withdrawing carboxylic acid functionalities can create molecules with balanced reactivity profiles suitable for diverse applications. Within the context of heterocyclic chemistry, this compound serves as an excellent illustration of how the strategic placement of functional groups can influence both the electronic properties of the aromatic system and the overall molecular behavior in chemical reactions.

The quinoline core structure places this compound within the broader category of bicyclic nitrogen heterocycles, which are recognized for their exceptional utility in synthetic organic chemistry and their frequent occurrence in biologically active natural products. The presence of the nitrogen atom within the aromatic system provides unique opportunities for coordination chemistry, protonation-deprotonation equilibria, and participation in various chemical transformations that are not available to purely carbocyclic aromatic systems. The additional functionalization present in this compound further expands its chemical versatility, allowing it to serve as both a nucleophile and an electrophile in different reaction contexts, depending on the specific reaction conditions and partners involved.

Recent advances in heterocyclic chemistry have highlighted the increasing importance of nitrogen-containing heterocycles as building blocks for sequence-defined materials and complex molecular architectures. Within this context, compounds like this compound represent valuable synthetic intermediates that can be incorporated into larger molecular frameworks through iterative coupling strategies. The compound's structural features make it particularly well-suited for applications in areas such as coordination chemistry, where the nitrogen atom can serve as a donor site, and in supramolecular chemistry, where the hydrogen bonding capabilities of both the hydroxyl and carboxylic acid groups can be exploited for molecular recognition and self-assembly processes.

Current research landscape and challenges

The contemporary research landscape surrounding this compound reflects both the opportunities and challenges inherent in modern heterocyclic chemistry research. Current investigations focus primarily on developing improved synthetic methodologies for accessing this compound and related derivatives, with particular emphasis on achieving higher yields, shorter reaction times, and more environmentally sustainable reaction conditions. Recent synthetic work has demonstrated the utility of various coupling strategies, including the use of N-hydroxysuccinimide and dicyclohexylcarbodiimide coupling protocols, which have proven effective for incorporating the propanoic acid functionality into quinoline-based molecular frameworks while maintaining the integrity of the sensitive hydroxyl substitution pattern.

One of the primary challenges facing researchers in this area relates to the inherent reactivity of hydroxylated quinoline systems, which can undergo unwanted side reactions under certain synthetic conditions, leading to reduced yields and complex product mixtures. The presence of both hydroxyl and carboxylic acid functionalities in this compound creates additional complexity, as these groups can participate in intramolecular cyclization reactions or intermolecular condensation processes that compete with desired transformations. Current research efforts are focused on developing protective group strategies and optimized reaction conditions that can effectively manage these competing pathways while preserving the desired functional group array.

The application of this compound in emerging areas of chemical research presents both exciting opportunities and significant challenges. Recent work in areas such as proteolysis targeting chimeric molecule design has highlighted the potential utility of nitrogen heterocycles as linker components, suggesting possible applications for this compound in next-generation therapeutic development. However, the successful implementation of such applications requires addressing fundamental challenges related to the compound's stability under physiological conditions, its propensity for unwanted chemical transformations, and the development of efficient synthetic routes that can provide sufficient quantities of material for extensive biological evaluation.

Current research challenges also encompass the need for better understanding of the compound's physical and chemical properties under various conditions, as evidenced by the limited experimental data available for many of its fundamental characteristics. The development of comprehensive analytical methods for characterizing this compound and monitoring its behavior in different chemical environments remains an active area of investigation, with particular emphasis on nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic techniques that can provide reliable identification and quantification capabilities. These analytical challenges are compounded by the compound's potential for tautomeric equilibria and pH-dependent speciation, which can complicate both its synthesis and characterization.

Properties

IUPAC Name |

3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-9(6-7-12(15)16)13(17)10-4-2-3-5-11(10)14-8/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIWIJDVILLJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307955 | |

| Record name | 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22609-25-2 | |

| Record name | 4-Hydroxy-2-methyl-3-quinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22609-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22609-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Example Synthesis Protocol

Here is a summarized protocol based on literature findings:

-

- 4-Hydroxy-2-methylquinoline

- Diethyl malonate or appropriate carboxylic acid chloride

- Base (e.g., sodium hydroxide)

- Solvent (e.g., ethanol)

-

- Dissolve 4-hydroxy-2-methylquinoline in ethanol.

- Add diethyl malonate and sodium hydroxide; heat the mixture to reflux for several hours.

- Monitor the reaction progress via Thin Layer Chromatography (TLC).

- Upon completion, cool the mixture, acidify with acetic acid, and extract with ethyl acetate.

- Purify the product through recrystallization from ethanol.

Characterization Techniques

Characterization of synthesized compounds typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structure and purity.

Mass Spectrometry (MS): For molecular weight determination.

Infrared Spectroscopy (IR): To identify functional groups.

Data Table of Preparation Methods

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes classical acid-derived reactions. In catalytic esterification, it forms methyl or ethyl esters under acidic conditions (e.g., using methanol/H₂SO₄) . Amidation with primary amines like 3-amino-2,2-dimethylpropionic acid produces substituted amides, as demonstrated in the synthesis of HIF hydroxylase inhibitors .

Example Reaction Pathway:

textThis compound + R-NH₂ → 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-N-alkyl-propionamide

Conditions: DCC/HOBt coupling, room temperature, 12–24 hr .

Oxidation Reactions

The hydroxyl group at position 4 of the quinoline ring is susceptible to oxidation. In the presence of oxidizing agents like KMnO₄/H₂SO₄, it forms a ketone derivative (4-oxo-2-methylquinoline-3-yl-propionic acid) .

Key Data:

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 4-Oxo derivative | 78% |

Nucleophilic Substitution at the Quinoline Ring

The hydroxyl group participates in nucleophilic substitutions. For example, reaction with benzyl chloride in alkaline media yields 4-benzyloxy derivatives, enhancing lipophilicity for pharmaceutical applications .

Reaction Mechanism:

textThis compound + Ph-CH₂-Cl → 3-(4-Benzyloxy-2-methyl-quinolin-3-yl)-propionic acid

Conditions: K₂CO₃, DMF, 80°C, 6 hr .

Condensation and Cyclization

The compound acts as a precursor in heterocyclic synthesis. Under Dean-Stark conditions, it undergoes cyclization with thiosemicarbazides to form pyrimido[4,5-b]quinoline derivatives .

Example:

| Reactant | Product | Application | Reference |

|---|---|---|---|

| Thiosemicarbazide | Pyrimidoquinoline | Anticancer agents |

Metal Complexation

The hydroxyl and carboxylic acid groups coordinate with transition metals. For instance, Mn(II) complexes derived from this compound show catalytic activity in alkane oxidations, leveraging its chelating ability .

Complex Properties:

| Metal | Ligand Sites | Catalytic Activity |

|---|---|---|

| Mn(II) | Quinoline-OH, COO⁻ | 970 turnovers in cyclohexane oxidation |

Functionalization via Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at positions 6 and 8. Nitration with HNO₃/H₂SO₄ introduces nitro groups, while bromination (Br₂/Fe) yields 6-bromo derivatives .

Regioselectivity Trends:

| Position | Reactivity | Dominant Product |

|---|---|---|

| C6 | High | 6-Nitro- or 6-Bromo-substituted |

Decarboxylation

Under pyrolytic conditions (200–300°C), the propionic acid side chain decarboxylates to form 3-(4-hydroxy-2-methylquinolin-3-yl)-propane, observed in thermal degradation studies .

Scientific Research Applications

3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: It serves as a probe for studying biological processes and interactions involving quinoline derivatives.

Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The hydroxy and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Propionic Acid Derivatives

3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid

- Structure: Differs by an additional 8-methoxy group on the quinoline ring.

- Properties: Molecular weight 261.27 g/mol (C₁₄H₁₅NO₄) with enhanced lipophilicity due to the methoxy group. This substitution may alter solubility and metabolic stability compared to the non-methoxy analog .

- Applications: Likely used in pharmacological research as a synthetic intermediate, similar to other quinoline derivatives.

Phenyl-Substituted Propionic Acid Derivatives

3-(4-Hydroxy-3-methoxyphenyl)propionic Acid

- Structure : A phenyl ring substituted with hydroxy (position 4) and methoxy (position 3) groups.

- Properties: Produced via microbial metabolism of dietary polyphenols (e.g., chlorogenic acid). Exhibits antioxidant and anti-inflammatory activities in vitro .

3-(2,4-Dihydroxyphenyl)-propionic Acid

- Structure : Phenyl ring with dihydroxy groups (positions 2 and 4).

- Metabolism : Undergoes oxidative ipso-rearrangement to form 3-(2,3,5-trihydroxyphenyl)-propionic acid, a precursor to dicarboxylic acids in bacterial degradation pathways .

- Relevance : Highlights the role of hydroxylation patterns in metabolic fate, a factor that may influence the bioavailability of the target compound .

Alkyl/Aryl-Substituted Propionic Acids

3-(4-Isopropylphenyl)propionic Acid (IPPA)

- Structure : Propionic acid linked to a 4-isopropylphenyl group.

- Properties: Molecular weight 206.27 g/mol (C₁₂H₁₆O₂), pKa ~4.67.

3-(p-Tolyl)propionic Acid

Physicochemical and Functional Comparison Table

*Calculated based on structural similarity to compound.

Biological Activity

3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid is a quinoline derivative recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure characterized by a hydroxy group at the 4-position, a methyl group at the 2-position, and a propionic acid side chain at the 3-position, contributing to its reactivity and biological interactions.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A notable study evaluated the effects of similar compounds on MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines, demonstrating that certain derivatives significantly inhibited cell viability.

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | GI50 (µM) | Viability at 10 µM (%) | Viability at 25 µM (%) |

|---|---|---|---|---|

| 3a | MDA-MB-231 | 48 | <47 | ~30 |

| 3b | PC-3 | 28 | >56 | Not tested |

| 4e | MDA-MB-231 | - | Significant decrease | Significant decrease |

The GI50 value represents the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds as anticancer agents .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups facilitate hydrogen bonding and other interactions with biological molecules, influencing their function and stability. For example, compounds with similar structures have been shown to interact with phosphodiesterase enzymes, suggesting that this compound may exhibit analogous interactions.

Other Biological Activities

Apart from anticancer properties, quinoline derivatives are also being explored for their antimicrobial activities. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strains | Activity |

|---|---|---|

| 3-(4-Hydroxy...) | Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory | |

| Pseudomonas aeruginosa | Inhibitory |

These findings indicate a broad spectrum of biological activity that could be harnessed for therapeutic purposes .

Case Studies

Several studies have focused on the synthesis and evaluation of quinoline derivatives, including those structurally related to this compound. For instance, one study synthesized a series of quinolinone derivatives and assessed their antiproliferative effects across different cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell growth while exhibiting minimal toxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid, and how can reaction conditions be optimized?

Synthesis of this compound typically involves coupling quinoline derivatives with propionic acid precursors. A common approach includes:

- Step 1 : Functionalization of the quinoline core via Friedländer or Doebner-Miller synthesis to introduce the 4-hydroxy and 2-methyl groups.

- Step 2 : Propionic acid side-chain introduction using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl linkages).

- Optimization : Adjust reaction temperature (e.g., 60–80°C for amide bond formation) and catalysts (e.g., Pd(OAc)₂ for coupling reactions). Monitor purity via HPLC and confirm structures with -NMR and mass spectrometry .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 37°C, and 60°C.

- Analysis : Use UV-Vis spectroscopy to track degradation (λ~270 nm for quinoline derivatives) and LC-MS to identify breakdown products.

- Key Metrics : Calculate half-life () and degradation kinetics. Note that hydroxy groups may enhance susceptibility to oxidation, requiring inert atmospheres for storage .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- - and -NMR : Assign peaks for the quinoline aromatic protons (δ 7.5–8.5 ppm) and propionic acid methylene groups (δ 2.5–3.5 ppm).

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and quinoline C=N bonds (~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns. Cross-reference with databases like NIST .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Variables to Analyze :

- Purity : Ensure ≥98% purity via HPLC (e.g., C18 column, acetonitrile/water gradient). Impurities like unreacted quinoline precursors may skew results .

- Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), solvent carriers (DMSO vs. saline), and concentrations (IC₅₀ vs. EC₅₀).

- Structural Analogues : Test derivatives (e.g., 3-(4-hydroxy-3-methoxyphenyl)propionic acid) to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or oxidoreductases). Focus on hydrogen bonds between the hydroxy group and catalytic residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) for ligand-protein complexes .

Q. How can isotopic labeling (e.g., 13C^{13}C13C) be applied to study the metabolic fate of this compound in vitro?

- Synthesis of Labeled Analogues : Use -enriched precursors (e.g., -triethyl phosphonoacetate) during propionic acid chain synthesis .

- Tracing Metabolism : Incubate labeled compound with hepatocytes or microsomes. Extract metabolites and analyze via LC-MS/MS with selected reaction monitoring (SRM) for -specific fragments.

Methodological Considerations Table

| Research Aspect | Key Techniques | Critical Parameters |

|---|---|---|

| Synthesis Optimization | Suzuki-Miyaura coupling, HPLC | Catalyst loading, reaction time, column purity |

| Stability Profiling | LC-MS, UV-Vis spectroscopy | pH, temperature, oxidative stability |

| Computational Modeling | Molecular docking, MD simulations | Force field selection, solvation models |

| Isotopic Labeling Studies | -NMR, SRM-LC-MS/MS | Isotope enrichment, metabolite extraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.